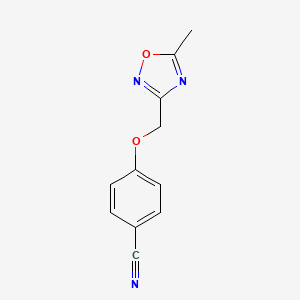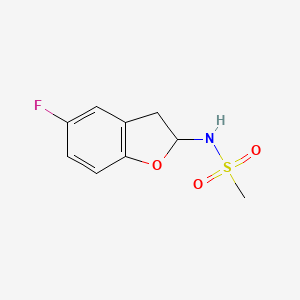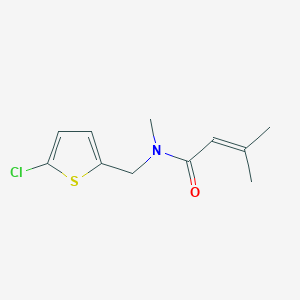
1-Bromo-2-chloro-5-fluoro-4-propoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-chloro-5-fluoro-4-propoxybenzene is an aromatic compound with a benzene ring substituted by bromine, chlorine, fluorine, and propoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-5-fluoro-4-propoxybenzene can be synthesized through a multi-step process involving halogenation and etherification reactions. One common method involves the following steps:
Halogenation: Starting with a benzene derivative, bromination and chlorination are carried out using bromine and chlorine in the presence of a catalyst such as iron(III) chloride.
Etherification: The propoxy group is introduced through an etherification reaction using propyl alcohol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and etherification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-chloro-5-fluoro-4-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiolates, or alkoxides in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives like alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-chloro-5-fluoro-4-propoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of advanced materials with unique properties, such as liquid crystals and polymers.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-chloro-5-fluoro-4-propoxybenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple halogen atoms and the propoxy group can influence its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-chloro-4-fluorobenzene
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-2-chloro-5-fluorobenzene
Comparison: 1-Bromo-2-chloro-5-fluoro-4-propoxybenzene is unique due to the presence of the propoxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. The propoxy group can enhance its solubility in organic solvents and influence its interactions with biological targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C9H9BrClFO |
|---|---|
Molekulargewicht |
267.52 g/mol |
IUPAC-Name |
1-bromo-2-chloro-5-fluoro-4-propoxybenzene |
InChI |
InChI=1S/C9H9BrClFO/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
AEDNHZVNMZOFAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1F)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)

![n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)







